molecular formula C6HBrCl4 B1331607 1-Bromo-2,3,4,5-tetrachlorobenzene CAS No. 1125-52-6

1-Bromo-2,3,4,5-tetrachlorobenzene

Cat. No.: B1331607
CAS No.: 1125-52-6
M. Wt: 294.8 g/mol
InChI Key: NEPMWYGBQGFJHN-UHFFFAOYSA-N
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Description

1-Bromo-2,3,4,5-tetrachlorobenzene is an organic compound with the molecular formula C6HBrCl4 It is a derivative of benzene, where four chlorine atoms and one bromine atom are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,4,5-tetrachlorobenzene can be synthesized through the bromination of 2,3,4,5-tetrachlorobenzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,3,4,5-tetrachlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-2,3,4,5-tetrachlorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying substitution and coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Bromo-2,3,4,5-tetrachlorobenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of multiple halogen atoms enhances its reactivity and allows for selective functionalization of the benzene ring .

Comparison with Similar Compounds

  • 1-Bromo-2,4,5-trichlorobenzene
  • 1-Bromo-3,4,5-trichlorobenzene
  • 1-Bromo-2,3,5-trichlorobenzene

Comparison: 1-Bromo-2,3,4,5-tetrachlorobenzene is unique due to the specific arrangement of halogen atoms on the benzene ring. This arrangement influences its chemical reactivity and physical properties. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

1-bromo-2,3,4,5-tetrachlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBrCl4/c7-2-1-3(8)5(10)6(11)4(2)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPMWYGBQGFJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBrCl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333758
Record name 1-bromo-2,3,4,5-tetrachlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-52-6
Record name 1-bromo-2,3,4,5-tetrachlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-2,3,4,5-TETRACHLORO-BENZENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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